3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
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Overview
Description
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol is a heterocyclic compound featuring a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine ring system
Scientific Research Applications
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms.
Industrial Applications: Its unique structural properties make it useful in the development of new materials and chemical processes.
Future Directions
The broad-spectrum pharmaceutical activity of 3-trifluoromethyl-1,2,4-triazoles offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the development of new drugs with improved physicochemical and pharmacological properties .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which leads to significant alterations in cell cycle progression . This inhibition is achieved through the compound’s interaction with the ATP adenine site of CDK2 .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis within cells . This is achieved by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 . This initiates cell death via the mitochondrial apoptotic pathway .
Result of Action
The compound’s action results in significant antiproliferative effects against certain cancer cell lines . For instance, similar compounds have shown remarkable anticancer activity on HT-29 colon cancer cell lines . The IC50 range was estimated at 6.587 to 11.10 µM, indicating the compound’s potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazolo[1,5-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced triazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-a]pyrimidine core but with different substituents.
Uniqueness
3-[5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its biological activity and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O/c10-9(11,12)7-6(2-1-3-17)4-16-8(15-7)13-5-14-16/h4-5,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOJYKRKNSCQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC2=NC=NN21)C(F)(F)F)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.